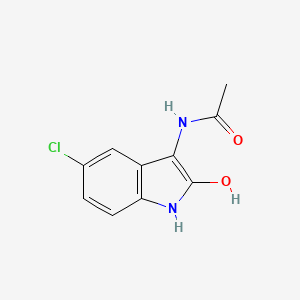![molecular formula C15H12F2N2O4 B5844462 N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5844462.png)
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide, also known as DFN-15, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the family of benzamide derivatives and is primarily used in research studies to investigate its mechanism of action and potential benefits in various diseases.
Mechanism of Action
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide also inhibits the activity of various enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and cyclooxygenases (COXs).
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments such as its high potency, low toxicity, and ability to cross the blood-brain barrier. However, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in preclinical studies, and further research is needed to investigate its potential therapeutic applications in humans. Possible future directions for N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide research include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetic properties, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide in various diseases.
Synthesis Methods
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 2-(difluoromethoxy)aniline with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. Inflammation research has shown that N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorder research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-9-6-7-10(8-12(9)19(21)22)14(20)18-11-4-2-3-5-13(11)23-15(16)17/h2-8,15H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLAINWTGLNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


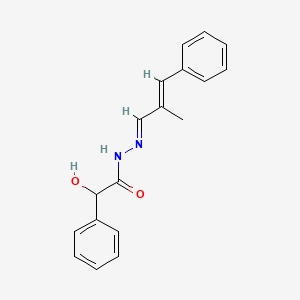

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)

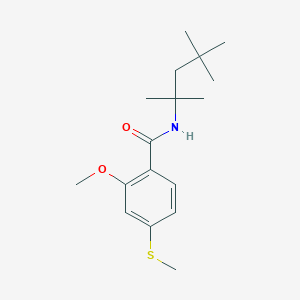
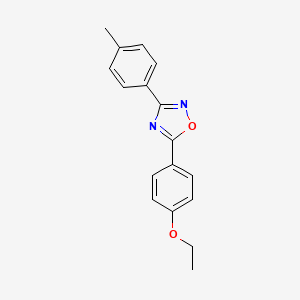
![(4-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5844435.png)
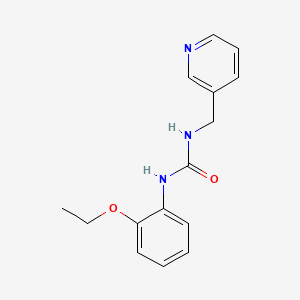
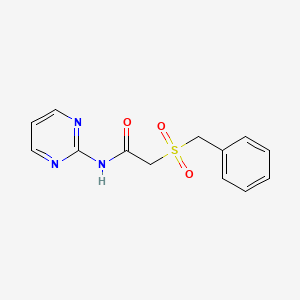
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)

![3-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5844456.png)
